Methyl behenate

Phase-Change Materials Polymorphism Thermal Energy Storage

Accurate quantification of long-chain FAMEs in biodiesel requires an internal standard that avoids co-elution with C16:3 and C16:4 peaks-common failures with C17:0 standards. Methyl behenate (C22:0) solves this with a unique retention index. - **Application-validated**: Certified reference material for GC-FID/MS in fuel quality and oil analysis. - **Physical consistency**: mp 54-56°C, waxy solid; ideal for thermal energy storage (PCM) polymorph studies. - **Supply chain**: Packaged under inert gas to preserve oxidative stability. Bulk custom synthesis available.

Molecular Formula C23H46O2
Molecular Weight 354.6 g/mol
CAS No. 929-77-1
Cat. No. B033397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl behenate
CAS929-77-1
SynonymsBehenic Acid Methyl Ester;  Kemester 9022;  Kemester 9027-90;  Methyl Behenate;  Methyl Docosanoate;  Methyl n-Docosanoate;  NSC 158426
Molecular FormulaC23H46O2
Molecular Weight354.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OC
InChIInChI=1S/C23H46O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h3-22H2,1-2H3
InChIKeyQSQLTHHMFHEFIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:500 mgSolvent:nonePurity:99%Physical solid
SolubilityINSOL IN WATER;  SOL IN ALCOHOL, ETHER

Methyl Behenate Technical Baseline


Methyl behenate (methyl docosanoate) is a long-chain saturated fatty acid methyl ester (C23H46O2, MW 354.61) derived from behenic acid [1]. It is a white to off-white waxy solid at room temperature, with a reported melting point range of 54-56 °C and a boiling point of 393 °C . The compound is practically insoluble in water (estimated 1.131e-005 mg/L) but soluble in non-polar organic solvents like hexane and toluene . Its structure, characterized by a 22-carbon saturated alkyl chain, imparts high hydrophobicity, oxidative stability, and low volatility, making it a distinct chemical entity within the family of long-chain fatty esters .

Methyl Behenate Substitution Risks


Direct substitution of methyl behenate with other saturated fatty acid esters (e.g., methyl stearate C18:0, methyl arachidate C20:0) or other behenic acid esters (e.g., ethyl behenate) is technically unsound for specific applications. The exact alkyl chain length dictates a compound's melting point, crystalline packing, and solid-state phase behavior, which are critical for applications like phase-change materials (PCMs) and controlled-release matrices [1]. While ethyl behenate (MW 368.64) shares a similar chain length, its different ester head group results in altered physical properties, including a lower melting point and distinct chromatographic behavior . Substituting methyl behenate with a shorter-chain analog will compromise the thermal and structural properties of a formulation. Using a less-characterized ester risks failure in validated analytical methods that rely on its specific retention index .

Methyl Behenate Comparative Evidence


Polymorphic Complexity in PCMs vs. Tristearin

Methyl behenate exhibits a more complex polymorphic profile than the commercial PCM candidate tristearin. A 2024 study identified three new polymorphs of methyl behenate, leading to a more nuanced solid-state phase behavior under dynamic heating and cooling conditions [1]. This complexity, which includes the discovery and structural solution of new crystal forms, provides a basis for tailoring its thermal energy storage and release properties [2].

Phase-Change Materials Polymorphism Thermal Energy Storage

Internal Standard for GC-FAME Analysis

Methyl behenate is a superior internal standard for the precise quantification of fatty acid methyl esters (FAMEs) in complex matrices like biodiesel. In studies analyzing FAME from Dunaliella sp., methyl behenate was selected over conventional internal standards (e.g., methyl heptadecanoate, C17:0; methyl nonadecanoate, C19:0) because its retention time does not overlap with the target analytes [1]. This avoids co-elution, a common issue that compromises accuracy in standard GC methods [2].

Analytical Chemistry Gas Chromatography Biodiesel

Oxidative Stability in High-Temperature Lubricants

The C22 chain length of methyl behenate confers greater oxidative stability at elevated temperatures compared to shorter-chain fatty acid methyl esters. Its lower degree of unsaturation (fully saturated) and high molecular weight reduce its susceptibility to thermal degradation . This property makes it a more robust candidate for high-temperature lubricant formulations than common shorter-chain alternatives like methyl oleate (C18:1) or methyl linoleate (C18:2) [1].

Lubricant Science Oxidative Stability Thermal Properties

High-Purity Analytical Standard Specification

Methyl behenate is available as a certified analytical standard with a minimum purity of ≥99.0% (GC) from major suppliers, suitable for HPLC and GC applications . This level of purity and characterization, including a defined melting point of 54-56 °C and a limited shelf life with an expiry date on the label, provides a higher level of quality assurance than typical industrial-grade behenate esters used as lubricants or emollients .

Analytical Standards Quality Control Method Validation

Methyl Behenate Application Scenarios


Latent Heat Storage and Phase-Change Materials

Methyl behenate is a primary subject for advanced research into PCMs for thermal energy storage. The recent discovery of three new polymorphs provides a rich landscape for investigating structure-property relationships in solid-state phase transitions . This research aims to identify specific polymorphs with optimized enthalpy of fusion and melting behavior, making it a more complex and potentially more tunable candidate than other saturated esters like tristearin .

GC Analytical Standard for Biodiesel

Procuring methyl behenate as an analytical standard is essential for laboratories performing accurate quantification of long-chain fatty acid methyl esters (FAMEs) in biodiesel and complex oils. Its unique retention time prevents co-elution with critical analytes like C16:3 and C16:4 FAMEs, a known pitfall of conventional internal standards like methyl heptadecanoate (C17:0) . Using this specific compound ensures the reliability of data used for fuel quality assessment and research.

High-Temperature Lubricants and Metalworking Fluids

The inherent oxidative stability derived from its saturated C22 chain makes methyl behenate a superior base stock or additive for lubricants intended for high-temperature applications . Unlike unsaturated or shorter-chain esters, it offers greater resistance to thermal breakdown, reducing the formation of sludge and maintaining viscosity under thermal stress .

Behenic Acid and Specialty Chemical Synthesis

Methyl behenate serves as a key intermediate for the synthesis of high-purity behenic acid and its derivatives, including superamides . Its use ensures a clean, controllable synthesis route compared to starting with a natural oil feedstock, which contains a complex mixture of fatty acids .

Technical Documentation Hub

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